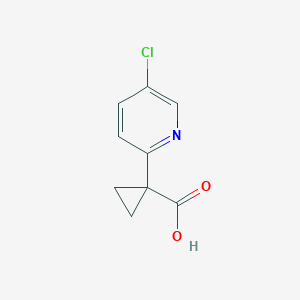

Cyclopropanecarboxylic acid, 1-(5-chloro-2-pyridinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cyclopropanecarboxylic acid, 1-(5-chloro-2-pyridinyl)-” is a chemical compound with the molecular formula C9H8ClNO2 . It has a molecular weight of 197.62 . This compound is also known as "1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid" .

Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis

The molecular structure of “Cyclopropanecarboxylic acid, 1-(5-chloro-2-pyridinyl)-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

Cyclopropanecarboxylic acid, including its derivatives, is utilized as a leading compound due to its biological activity. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives has shown significant herbicidal and fungicidal activities. These compounds are synthesized from cyclopropanecarboxylic acid or 2,2-dimethyl cyclopropanecarboxylic acid, indicating its utility in agricultural chemistry (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).

Medicinal Chemistry

Cyclopropanes fused to pyrrolidines, a structure achievable through the functionalization of cyclopropanecarboxylic acid derivatives, are prevalent in marketed drugs and development candidates. A method employing palladium(0)-catalyzed C-H functionalization of an achiral cyclopropane for synthesizing cyclopropane-fused γ-lactams showcases the compound's versatility in medicinal chemistry (J. Pedroni, N. Cramer, 2015).

Insecticidal Activity

The compound's derivatives, such as 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid, demonstrate potential insecticidal activity. This is important for the development of new pesticides that control a wide range of soil insect pests in crops like maize and sugar beet (Dongqing Liu, Yaqing Feng, Da-Wei Liu, Shasha Zhang, 2006).

N-Cyclopropylation in Organic Synthesis

Direct N-cyclopropylation of cyclic amides and azoles employing a cyclopropanecarboxylic acid derivative demonstrates the compound's utility in organic synthesis. This method facilitates the direct transfer of the cyclopropyl group onto the nitrogen of a heterocycle or an amide, showcasing its importance in the pharmaceutical industry (A. Gagnon, Miguel St-Onge, Kelly Little, M. Duplessis, Francis Barabé, 2007).

Environmental and Analytical Chemistry

The role of cyclopropanecarboxylic acid derivatives in environmental and analytical chemistry is evident in studies investigating the exposure of children to organophosphorus and pyrethroid pesticides. Metabolites of these compounds, which include cyclopropanecarboxylic acid derivatives, serve as biomarkers for assessing exposure levels, contributing to public health policy development (Kateryna Babina, M. Dollard, L. Pilotto, J. Edwards, 2012).

Propiedades

IUPAC Name |

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCQEDYRDZWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropanecarboxylic acid, 1-(5-chloro-2-pyridinyl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2709549.png)

![N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2709550.png)

![6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2709552.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2709554.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2709556.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2709559.png)

![2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid](/img/structure/B2709563.png)

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2709569.png)